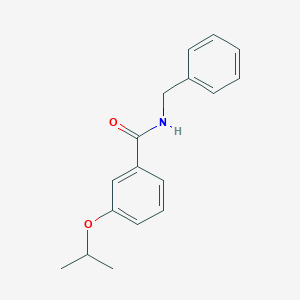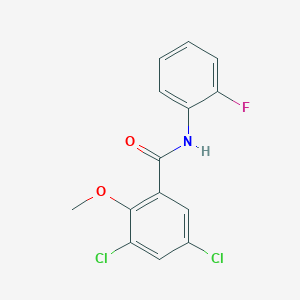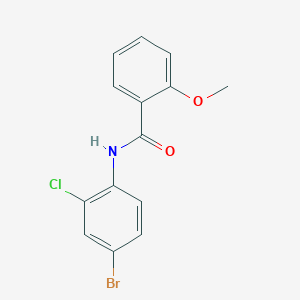![molecular formula C22H22N2O3 B250823 N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B250823.png)
N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival.
Mecanismo De Acción
TAK-659 is a potent inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and survival of B-cells, which are a type of white blood cell that plays a critical role in the immune system. By inhibiting BTK, TAK-659 disrupts the signaling pathways that regulate B-cell development and survival, leading to the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B-cell proliferation and survival, and the modulation of cytokine production. It has also been shown to have immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the investigation of the immunomodulatory effects of TAK-659 and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of TAK-659 in order to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 4-isopropylbenzoic acid with 4-methylphenylamine to form N-(4-isopropylbenzoyl)-4-methylphenylamine. This intermediate is then reacted with furfurylamine to form N-{3-[(4-isopropylbenzoyl)amino]-4-methylphenyl}-2-furamide, which is the final product.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
Fórmula molecular |
C22H22N2O3 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
N-[4-methyl-3-[(4-propan-2-ylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-14(2)16-7-9-17(10-8-16)21(25)24-19-13-18(11-6-15(19)3)23-22(26)20-5-4-12-27-20/h4-14H,1-3H3,(H,23,26)(H,24,25) |
Clave InChI |
WPFIXCNQDRWRMD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)C(C)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250756.png)
![N-(4-{[4-(benzyloxy)benzoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250757.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250760.png)
![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250761.png)
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250763.png)
